molecular formula C20H21N3O2S B4018784 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No. B4018784
M. Wt: 367.5 g/mol
InChI Key: FAKIHUZWLHXJPI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a thiadiazol group, and a phenylbutanamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a thiadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), attached to a phenylbutanamide group and a methoxybenzyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the amide group could potentially be involved in acid-base reactions or hydrolysis reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Oxidative Removal of N-(4-Methoxybenzyl) Group

The N-(4-methoxybenzyl) group in 2,5-piperazinediones can be selectively removed using cerium (IV) diammonium nitrate under mild conditions . This process is valuable for synthetic chemistry, allowing precise modification of molecules. Researchers have employed this method to create derivatives with altered biological activities or improved pharmacokinetics.

Antibacterial and Antiviral Properties

Thiosemicarbazones (TSCs), a class of compounds related to MBBC, exhibit a wide range of biological activities, including cytotoxicity , antibacterial , and antiviral effects . Researchers have explored MBBC derivatives for their potential in combating infectious diseases.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the functional groups present in the compound, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-17(15-7-5-4-6-8-15)19(24)21-20-23-22-18(26-20)13-14-9-11-16(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIHUZWLHXJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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